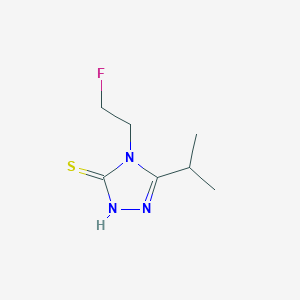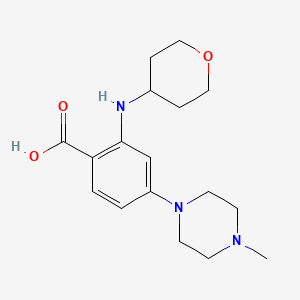
4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a tetrahydropyran ring, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as methyl iodide, under basic conditions.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction involving a suitable diol and an acid catalyst.
Coupling with Benzoic Acid: The final step involves the coupling of the piperazine and tetrahydropyran intermediates with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of novel materials and catalysts.
作用機序
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the benzoic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-aminobenzoic acid: Lacks the tetrahydropyran ring, which may affect its binding affinity and specificity.
2-((Tetrahydro-2H-pyran-4-yl)amino)benzoic acid: Lacks the piperazine ring, which may influence its pharmacokinetic properties.
Uniqueness
The presence of both the piperazine and tetrahydropyran rings in 4-(4-Methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid provides a unique combination of structural features that can enhance its binding interactions and biological activity compared to similar compounds.
特性
分子式 |
C17H25N3O3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoic acid |
InChI |
InChI=1S/C17H25N3O3/c1-19-6-8-20(9-7-19)14-2-3-15(17(21)22)16(12-14)18-13-4-10-23-11-5-13/h2-3,12-13,18H,4-11H2,1H3,(H,21,22) |
InChIキー |
IYHYAAPFMGKWSW-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)NC3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


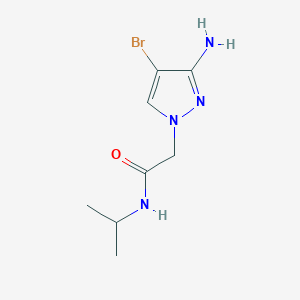

![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)
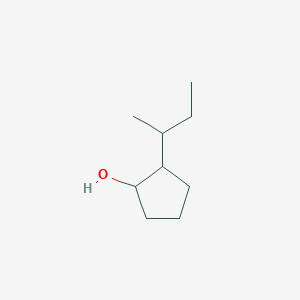
![Bicyclo[3.2.2]nonan-1-ol](/img/structure/B13342113.png)

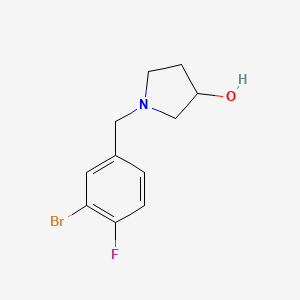
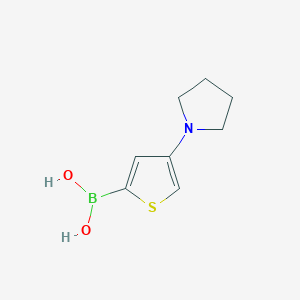
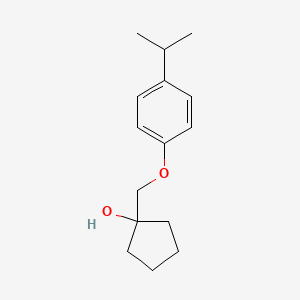
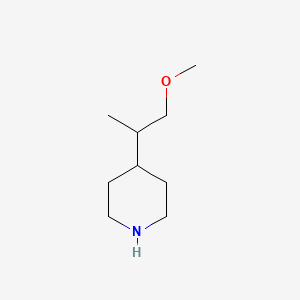
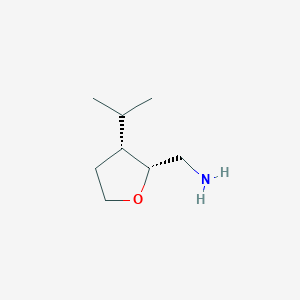
![(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B13342159.png)
